Methyl [2,3'-bipyridine]-5-carboxylate
Description
Methyl [2,3'-bipyridine]-5-carboxylate (CAS: 96546-79-1) is a heterocyclic organic compound with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol . Its structure consists of two pyridine rings linked at the 2- and 3'-positions, with a methyl ester group (-COOCH₃) at the 5-position of one pyridine moiety. Key identifiers include the SMILES string COC(=O)C1=CN=C(C=C1)C2=CN=CC=C2 and InChIKey UKLIXMPEAWJRJL-UHFFFAOYSA-N . This compound is frequently utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its bipyridine scaffold, which offers versatile functionalization sites.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 6-pyridin-3-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-4-5-11(14-8-10)9-3-2-6-13-7-9/h2-8H,1H3 |
InChI Key |
UKLIXMPEAWJRJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Stille Coupling
A modified Stille coupling protocol (as detailed in) can be adapted:
- Reactants : 2-Bromopyridine-5-carboxylic acid and 3-(tributylstannyl)pyridine.
- Conditions : Pd(PPh₃)₄ catalyst, xylene solvent, 110°C, 24 hours under inert atmosphere.
- Post-reaction oxidation : The carboxylic acid intermediate is esterified using methanol and H₂SO₄ under reflux (82% yield,).
- Dissolve 2-bromopyridine-5-carboxylic acid (1.0 eq) and 3-(tributylstannyl)pyridine (1.1 eq) in degassed xylene.
- Add Pd(PPh₃)₄ (5 mol%), heat at 110°C for 24 hours.
- Purify the intermediate [2,3'-bipyridine]-5-carboxylic acid via column chromatography.
- Esterify with methanol (10 eq) and H₂SO₄ (2 mL) under reflux for 18 hours.
Yield : ~65–70% after esterification (,).
Oxidation-Esterification Tandem Approach
This method involves oxidation of a methyl-substituted precursor followed by esterification:
Step 1: Oxidation of 5-Methyl-[2,3'-bipyridine]
- Reactant : 5-Methyl-[2,3'-bipyridine] (synthesized via methods in).
- Conditions : KMnO₄ (4.0 eq) in H₂O/t-BuOH (1:1) at 80°C for 18 hours ().
- Outcome : Generates [2,3'-bipyridine]-5-carboxylic acid (83% yield).
Step 2: Esterification
- Reactant : [2,3'-bipyridine]-5-carboxylic acid.
- Conditions : Methanol (solvent), H₂SO₄ (catalyst), reflux for 18 hours ().
- Yield : 74–89% (,).
Cyclization of Pyridine Derivatives
A cyclization strategy (adapted from) enables direct access to functionalized bipyridines:
Reactants :
- Chalcone derivative: 5-(3-(4-(Dimethylamino)phenyl)acryloyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.
- Malononitrile dimer.
Conditions :
- Acetic acid and ammonium acetate at 80°C for 6 hours.
- Outcome : Forms a [2,3'-bipyridine] core with nitrile and thioether groups, which can be hydrolyzed and esterified to the target compound ().
Limitation : Requires additional steps to introduce the methyl ester group.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Stille Coupling | Cross-coupling → Esterification | 65–70 | High regioselectivity | Requires toxic stannanes |
| Oxidation-Ester | Oxidation → Esterification | 74–89 | Simple esterification step | Dependent on methyl precursor synthesis |
| Cyclization | Cyclization → Functionalization | ~50 | Direct core formation | Multi-step, lower overall yield |
Critical Notes
- Regioselectivity : Achieving the 2,3'-linkage is challenging compared to 2,2'-bipyridines. Steric and electronic directing groups may improve selectivity ().
- Esterification Efficiency : Methanol as a nucleophile provides higher yields than bulkier alcohols ().
- Purification : Chromatography or recrystallization is essential due to byproducts from coupling reactions (,).
Chemical Reactions Analysis
Types of Reactions: Methyl [2,3’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl [2,3’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl [2,3’-bipyridine]-5-carboxylate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing it in a particular oxidation state. The molecular targets and pathways involved often include metal-dependent enzymes and receptors, which can be modulated by the metal complexes formed with this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between Methyl [2,3'-bipyridine]-5-carboxylate and analogous bipyridine derivatives:
Key Observations:
Substituent Effects on Lipophilicity: The parent compound (XLogP3 = 1.3) is less lipophilic than derivatives with trifluoromethyl (-CF₃) or chlorine groups, which typically increase hydrophobicity. For example, Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate likely has a higher XLogP3 due to electron-withdrawing Cl and CF₃ groups .
Molecular Weight and Functionalization :
- Bulky substituents (e.g., dioxane, tetrahydropyran in ) significantly increase molecular weight (>700 g/mol), impacting pharmacokinetic properties like membrane permeability and metabolic stability .
- Halogenation (Cl, F) and trifluoromethylation enhance metabolic resistance and binding affinity in drug candidates, as seen in and .
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